molecular formula C14H10BrN3O4S2 B2505750 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 886911-01-9

5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2505750
CAS RN: 886911-01-9
M. Wt: 428.28
InChI Key: OAWLQDFSEJHDGY-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide" is a structurally complex molecule that may be related to the family of 1,3,4-oxadiazole derivatives. These derivatives are known for their pharmacological properties and have been the subject of various studies to evaluate their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structural motifs, such as the 1,3,4-oxadiazole ring and the methylsulfonyl group.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the use of aryl or aralkyl carboxylic acids as precursors. For instance, in the synthesis of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives, aryl/aralkyl carboxylic acids were used to yield 5-substituted-1,3,4-oxadiazol-2-thiols in good amounts . These intermediates were then subjected to electrophilic substitution reactions to synthesize the target compounds. Although the exact synthesis of the compound is not detailed, a similar approach could be hypothesized, involving the appropriate precursors and reaction conditions to introduce the bromo, methylsulfonyl, and thiophene groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis. For example, the molecular structure of a 1,3,4-oxadiazole isomer was determined in this manner, which contributes to the structure-activity relationship (SAR) studies of these compounds . The presence of the 1,3,4-oxadiazole ring is crucial for the biological activity of these molecules, and the precise arrangement of substituents around this core structure can significantly influence their pharmacological profile.

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are typically centered around their interactions with biological targets. For instance, some derivatives have been evaluated for their antagonistic properties against 5-HT(1B/1D) receptors, showing pronounced effects in functional in vitro testing . The reactivity of these compounds can be attributed to the presence of functional groups that interact with specific receptors or enzymes, leading to their biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as log P and log D values, have been calculated to better understand their pharmacokinetic profiles . These properties are essential for predicting the behavior of the compounds in biological systems, including their absorption, distribution, metabolism, and excretion (ADME). The presence of specific functional groups, such as the methylsulfonyl group, can influence these properties and, consequently, the compound's overall pharmacological activity.

Scientific Research Applications

Chemistry and Pharmacological Evaluation

This compound and its analogues have been synthesized and evaluated for their potential as selective and potent 5-HT(1B/1D) antagonists. These studies offer insights into their receptor binding profiles and functional in vitro testing for antagonistic properties. The molecular structure and pharmacological properties, including their effects on serotonin release and acetylcholine release modulation, have been explored, providing a foundation for further research in the development of therapeutic agents (Y. Liao et al., 2000).

Organic Synthesis Techniques

Research into direct regiospecific arylation of thiophenes bearing SO2R substituents at C3 has been conducted, offering valuable methodologies for the synthesis of 5-arylated thiophene-3-sulfonic amides or esters. This work contributes to the field of organic synthesis, providing efficient pathways for constructing complex thiophene-based structures (C. Bheeter et al., 2013).

Antimicrobial Studies

N-substituted derivatives of this compound have been synthesized and subjected to antimicrobial screening. These studies elucidate the potential biological activities of these derivatives, contributing to the development of new antimicrobial agents (H. Khalid et al., 2016).

Anti-inflammatory Research

Novel 5-substituted-2,3-diarylthiophenes, including derivatives of the compound , have been synthesized and evaluated for their anti-inflammatory properties in various models. This research provides insights into the development of new therapeutic agents for inflammatory diseases (K. Tsuji et al., 1998).

properties

IUPAC Name

5-bromo-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLQDFSEJHDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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